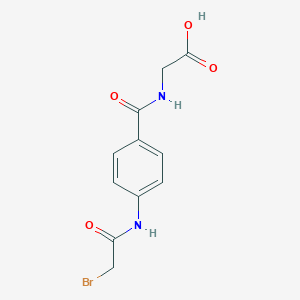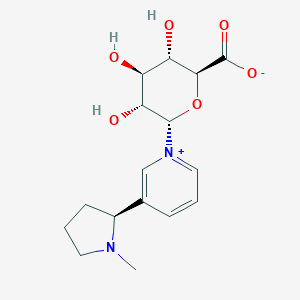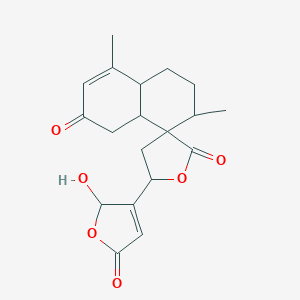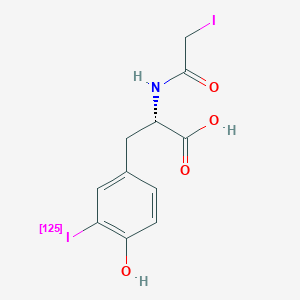![molecular formula C26H56NO4PS B233381 [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate CAS No. 153413-99-1](/img/structure/B233381.png)
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate, also known as HTMA-15, is a novel cationic surfactant that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields.
Mechanism of Action
The mechanism of action of [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate is based on its ability to interact with cell membranes and form micelles. This compound has a hydrophobic tail that interacts with the lipid bilayer of the cell membrane, while its hydrophilic head interacts with water molecules, forming micelles. This interaction facilitates the uptake of drugs or genes into cells, improving their efficacy.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that this compound can enhance the uptake of drugs and genes into cells, leading to improved efficacy. In vivo studies have shown that this compound can improve the bioavailability of drugs and reduce their toxicity.
Advantages and Limitations for Lab Experiments
The advantages of using [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate in lab experiments include its low toxicity, good biocompatibility, and ability to enhance the efficacy of drugs and genes. However, the limitations of using this compound include its high cost and complex synthesis method.
Future Directions
There are many future directions for research on [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate, including the development of new synthesis methods to reduce the cost and complexity of production, the optimization of its structure to improve its efficacy, and the exploration of its potential applications in other fields such as agriculture and environmental science.
In conclusion, this compound is a novel cationic surfactant that has shown great potential for various applications in biomedical and biotechnological fields. Its unique chemical structure and mechanism of action make it a promising candidate for drug delivery, gene therapy, and biocatalysis. Further research is needed to fully explore its potential and optimize its structure for various applications.
Synthesis Methods
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate is synthesized through a multi-step process that involves the reaction of hexadecyl mercaptan with 3-methoxy-1-propanol to form [(3S)-4-hexadecylsulfanyl-3-methoxybutyl] mercaptan, which is then reacted with 2-chloroethyl trimethylammonium chloride to form [(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethanethiolate]. Finally, this compound is reacted with triethyl phosphite to form this compound.
Scientific Research Applications
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate has been extensively studied for its potential applications in various fields such as drug delivery, gene therapy, and biocatalysis. In drug delivery, this compound has been shown to enhance the efficacy of anticancer drugs by improving their solubility and stability. In gene therapy, this compound has been used as a transfection agent to deliver genes into cells. In biocatalysis, this compound has been used as a surfactant to improve the activity and stability of enzymes.
properties
CAS RN |
153413-99-1 |
|---|---|
Molecular Formula |
C26H56NO4PS |
Molecular Weight |
509.8 g/mol |
IUPAC Name |
[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate |
InChI |
InChI=1S/C26H56NO4PS/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33-25-26(30-5)20-23-32(28,29)31-22-21-27(2,3)4/h26H,6-25H2,1-5H3/t26-/m0/s1 |
InChI Key |
VFUBQYOCDHTENH-SANMLTNESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCSC[C@H](CCP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES |
CCCCCCCCCCCCCCCCSCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCC(CCP(=O)([O-])OCC[N+](C)(C)C)OC |
synonyms |
2'-(trimethylammonio)-ethyl-4-(hexadecylthio)-3-methoxybutane phosphonate 2'-(trimethylammonio)-ethyl-4-(hexadecylthio)-3-methoxybutane phosphonate, (R)-isomer 2-TEHMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)

![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)
![N-[(4-cyanophenyl)sulfonyl]-beta-alanine](/img/structure/B233334.png)







